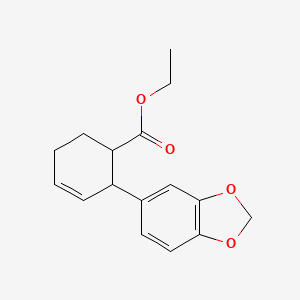methanimine N-oxide CAS No. 58581-42-3](/img/structure/B14617033.png)
N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide typically involves the oxidation of a tertiary amine to form the N-oxide. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions usually involve the use of a strong hydroxide base and hydrogen peroxide or a peroxyacid like m-CPBA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using reagents like carbon-supported molybdenum-dioxo catalyst and alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Carbon-supported molybdenum-dioxo catalyst, benzyl alcohol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the N-oxide can yield the corresponding amine, while oxidation can lead to further oxidized products.
Aplicaciones Científicas De Investigación
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mecanismo De Acción
The mechanism of action of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-oxides of other tertiary amines: These compounds share similar chemical properties and reactivity.
Benzylic compounds: Compounds with benzylic positions that undergo similar oxidation and substitution reactions.
Uniqueness
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide is unique due to its specific structure, which combines the properties of an N-oxide with a benzylic position. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
58581-42-3 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(2-oxo-2-phenylmethoxyethyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C16H15NO3/c18-16(20-13-15-9-5-2-6-10-15)12-17(19)11-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clave InChI |
MLNKMOCFRSZLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C[N+](=CC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


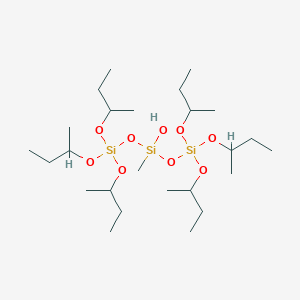
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
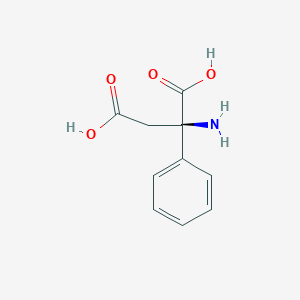
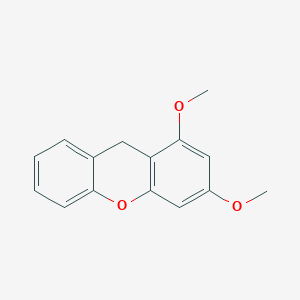
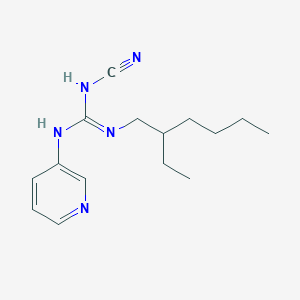
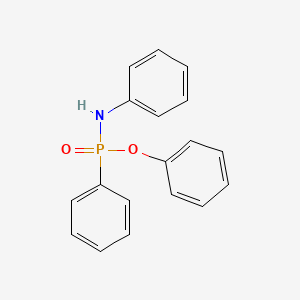
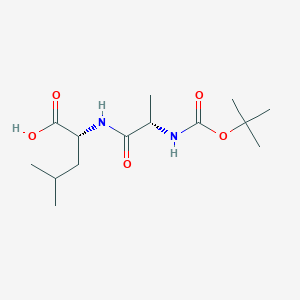

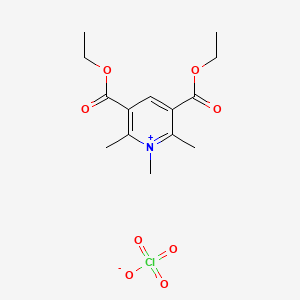
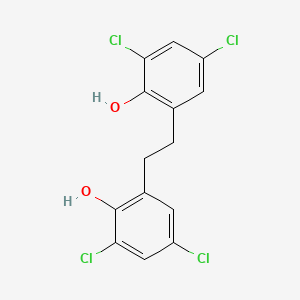
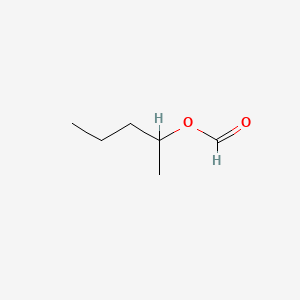
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
